

Performance of Mecetronium Ethylsulfate in Surgical Hand Disinfection: A Comparative Analysis

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Compound of Interest

Compound Name: *Mecetronium ethylsulfate*

Cat. No.: *B1200209*

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A critical evaluation of **Mecetronium Ethylsulfate's** (MES) efficacy in surgical hand disinfection, as stipulated by the EN 12791 standard, reveals a lack of significant antimicrobial contribution when compared to alcohol-only formulations and other active ingredients. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, supported by experimental data and protocols.

Mecetronium ethylsulfate, a quaternary ammonium compound, has been incorporated into alcohol-based hand rubs with the aim of providing sustained antimicrobial activity. However, multiple studies conducted under the rigorous EN 12791 European standard for surgical hand disinfection cast doubt on its effectiveness in this application.

Comparative Performance Data

The efficacy of surgical hand rubs is measured by their ability to reduce the release of resident skin flora from the hands, both immediately after application and after a sustained period (typically 3 hours) under surgical gloves. The performance is often compared to a reference product, 60% propan-1-ol. Data from various studies are summarized below.

Active Ingredient(s)	Concentration(s)	Application Time	Immediate Effect (log10 reduction)	Sustained Effect (3 hours) (log10 reduction)	Outcome vs. Reference (EN 12791)
Mecetronium Ethylsulfate (MES) + Propanols	0.2% MES, 45% iso-propanol, 30% n-propanol	1.5 min	Not significantly different	Not superior. [1][2]	Did not demonstrate a significant contribution by MES.[1]
Propanols alone	45% iso-propanol, 30% n-propanol	1.5 min	Not significantly different	Not significantly different	Comparable to the formulation with MES, suggesting MES has little effect.[3]
Ethanol	80% (w/w)	2 min	2.97 ± 0.89	2.20 ± 1.07	Equally effective as the reference. [4]
Propan-1-ol (Reference)	60% (v/v)	3 min	2.92 ± 1.03	2.47 ± 1.25	Reference standard for comparison. [4]
Chlorhexidine Gluconate (CHG) + Ethanol	1% CHG, 61% Ethanol	Not specified	Not specified	Not superior to reference after 3 hours. [2]	Did not show sustained efficacy.[2]
Povidone-Iodine	7.5% (scrub)	Not specified	Lower efficacy than alcohol-based rubs	Not specified	Generally less effective than alcohol-based rubs in

EN 12791

studies.[\[5\]](#)[\[6\]](#)

Key Findings from the Data:

- Studies directly comparing propanol-based hand rubs with and without 0.2% MES found no significant difference in antimicrobial efficacy after 1.5 minutes of application, questioning the contribution of MES to the overall performance.[\[1\]](#)[\[3\]](#)
- Formulations containing 0.2% MES in a mix of 45% iso-propanol and 30% n-propanol were not found to be superior to the reference procedure in terms of sustained effect after 3 hours when applied for the commonly recommended 1.5 minutes.[\[2\]](#)
- Alcohol-based hand rubs without MES, such as those containing 80% ethanol, have demonstrated efficacy that is at least as good as the reference propan-1-ol treatment.[\[4\]](#)
- Other "residual active ingredients" like Chlorhexidine Digluconate (CHG) have also shown a lack of superior sustained efficacy in some alcohol-based formulations when tested according to EN 12791.[\[2\]](#)

Experimental Protocol: EN 12791 Surgical Hand Disinfection

The European Standard EN 12791 specifies a test method to determine whether a product for surgical hand disinfection reduces the release of resident microbial flora on the hands.[\[7\]](#)[\[8\]](#)

The protocol simulates practical conditions.[\[7\]](#)

Objective: To assess the immediate and sustained antimicrobial efficacy of a test product compared to a reference product (60% v/v propan-1-ol).

Methodology:

- **Volunteer Selection:** A panel of volunteers with healthy hands is selected.
- **Pre-disinfection:** Hands are washed with a non-medicated soap to remove transient flora and then dried thoroughly.[\[7\]](#)

- **Baseline Sampling ("Pre-value"):** Before applying the disinfectant, the baseline level of resident skin flora is determined. This is typically done by rubbing the fingertips on a petri dish containing a culture medium (e.g., Tryptone Soya Agar) for a standardized time.
- **Product Application:** The test product is applied to the hands and forearms for the manufacturer's recommended contact time.[9] The application technique is standardized to ensure complete coverage.
- **Immediate Post-disinfection Sampling ("Immediate Effect"):** Immediately after the contact time has elapsed and the hands are dry, the microbial flora is sampled again using the same method as the baseline.
- **Gloving:** Volunteers don sterile surgical gloves, which they wear for 3 hours to simulate the conditions of a surgical procedure.
- **Sustained Effect Sampling ("3-hour Effect"):** After 3 hours, the gloves are removed, and the microbial flora is sampled for a third time.
- **Reference Procedure:** The entire procedure is repeated by the same volunteers on a different day using the reference product, 60% propan-1-ol, with a standardized 3-minute application time.[8]
- **Data Analysis:** The log10 reduction in microbial counts from the baseline is calculated for both the immediate and 3-hour time points for both the test and reference products. The performance of the test product is then statistically compared to that of the reference product. To pass the standard, the test product must be at least as effective as the reference.
[10]

Experimental Workflow of EN 12791

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